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molecular formula C11H14O B080230 Benzene, [(3-methyl-2-butenyl)oxy]- CAS No. 14309-15-0

Benzene, [(3-methyl-2-butenyl)oxy]-

Cat. No. B080230
M. Wt: 162.23 g/mol
InChI Key: UVMBQNGBJXHCNP-UHFFFAOYSA-N
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Patent
US04795639

Procedure details

3,3-dimethylallylphenyl ether was prepared from 3,3-dimethylacrylic acid by reduction with sodium dihydro-bis (2-methoxyethoxy) aluminate in benzene, chlorination of the resulting 3,3-dimethylallyl alcohol with thionyl chloride and reaction of the product with sodium phenoxide in the presence of a polar solvent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sodium dihydro-bis (2-methoxyethoxy) aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])=[CH:3][C:4](O)=[O:5].CC(C)=CCO.S(Cl)(Cl)=O.[O-][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[Na+]>C1C=CC=CC=1>[CH3:1][C:2]([CH3:7])=[CH:3][CH2:4][O:5][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC(=O)O)C
Name
sodium dihydro-bis (2-methoxyethoxy) aluminate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C1=CC=CC=C1.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CCOC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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